molecular formula C9H11NO B11959540 N-(4-ethylphenyl)formamide CAS No. 69753-59-9

N-(4-ethylphenyl)formamide

Cat. No.: B11959540
CAS No.: 69753-59-9
M. Wt: 149.19 g/mol
InChI Key: UWAZUCKVQRETQV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)formamide is a chemical compound with the molecular formula C₉H₁₁NO. It is a formamide derivative where the formyl group is attached to a nitrogen atom that is bonded to a 4-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-ethylphenyl)formamide can be synthesized through the formylation of 4-ethylaniline. One common method involves the reaction of 4-ethylaniline with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of formylating agents such as ethyl formate or formic acid in the presence of catalysts. For example, sulfonated rice husk ash (RHA-SO₃H) has been used as a solid acid catalyst to promote the formylation of aromatic amines, including 4-ethylaniline .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethylphenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)formamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of formamide bonds. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)formamide is unique due to the presence of the ethyl group on the aromatic ring, which can influence its reactivity and interactions compared to other formamide derivatives. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as in chemical reactivity .

Properties

IUPAC Name

N-(4-ethylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-7H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAZUCKVQRETQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341262
Record name N-(4-ethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69753-59-9
Record name N-(4-ethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-ETHYLFORMANILIDE
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